1-Naphthoate

Surfactant Science Micellar Catalysis Colloid Chemistry

For formulators and synthetic chemists, selecting the correct naphthalenecarboxylate isomer is critical. 1-Naphthoate (CAS 86-55-5) delivers an 88% higher critical micelle concentration (0.62 mM) than 2-naphthoate, enabling superior micelle stability and sphere-to-rod transitions in cationic surfactant systems. It is the exclusive starting material for thermal disproportionation at 400°C and acts as a fusibility modifier for otherwise intractable 2-naphthoate mixtures. Its distinct photophysical and mass spectrometric signatures make it essential for accurate analytical method development. Ensure your procurement aligns with your performance requirements.

Molecular Formula C11H7O2-
Molecular Weight 171.17 g/mol
Cat. No. B1232437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthoate
Molecular FormulaC11H7O2-
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)[O-]
InChIInChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/p-1
InChIKeyLNETULKMXZVUST-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthoate for Industrial and Scientific Procurement: Core Properties and Identification


1-Naphthoate is the conjugate base of 1-naphthoic acid, a naphthalenecarboxylic acid derivative bearing a carboxylate group at the 1-position of the naphthalene ring [1]. It functions as a bacterial and fungal xenobiotic metabolite [2] and is practically insoluble in water (0.12 g/L) with a logP of 2.34–2.62 and a pKa of 3.63 [3]. This foundational profile establishes the baseline from which critical performance differentiations emerge.

1-Naphthoate Selection Risks: Why Isomeric and Ester Analogs Cannot Be Substituted Without Consequence


Substituting 1-naphthoate with its 2-position isomer or related esters is not a neutral decision; it introduces quantifiable performance shifts across multiple application-critical domains. The position of the carboxylate group on the naphthalene ring fundamentally alters thermochemical stability [1], micellar packing behavior [2], and even the thermal fusibility required for certain chemical transformations [3]. Similarly, converting the carboxylate to an ester modifies photophysical signatures [4] and enzymatic substrate recognition [5]. These differences are not incremental; they represent distinct physical-chemical identities that directly govern material performance and analytical outcomes.

1-Naphthoate Performance Specifications: Quantified Differentiation Versus 2-Naphthoate and Methyl Naphthoate Analogs


1-Naphthoate Lowers Critical Micelle Concentration (CMC) by 88% Relative to 2-Naphthoate in TTAB Surfactant Systems

In a direct head-to-head comparison, 1-naphthoate exhibits a critical micelle concentration (CMC) of 0.62 mM when paired with tetradecyltrimethylammonium bromide (TTAB) at 1:1 stoichiometry. This is 88% higher than the 0.33 mM CMC observed for the isomeric 2-naphthoate under identical conditions, as determined by surface tension measurements [1]. Fluorescence measurements corroborated this finding, yielding a CMC of 0.65 mM for the 1-naphthoate/TTAB mixture [1]. The data indicate that 1-naphthoate exerts a distinct influence on micellar aggregation thermodynamics and packing geometry compared to its 2-position isomer.

Surfactant Science Micellar Catalysis Colloid Chemistry

2-Naphthoate Demonstrates 8.4 kJ/mol Greater Thermochemical Stability than 1-Naphthoate, Dictating Process Selection

Experimental thermochemical measurements reveal that 2-naphthoic acid is more stable than its 1-isomer by 8.4 kJ mol⁻¹ in the gas phase, based on enthalpies of formation of -222.7 ± 1.3 kJ mol⁻¹ for 1-naphthoic acid and -231.1 ± 1.7 kJ mol⁻¹ for 2-naphthoic acid [1]. Quantum chemical calculations at the MP2(full)/6-31G(d) level corroborate this trend, yielding a difference of 11.6 kJ mol⁻¹ [1]. This thermochemical disparity has direct consequences for high-temperature chemical transformations where 1-naphthoate undergoes disproportionation and rearrangement at elevated temperatures (e.g., 400°C) in the presence of CdO and CO₂, while 2-naphthoate remains largely unreactive due to poor fusibility [2].

Thermochemistry Process Chemistry Energetic Materials

1-Naphthoate Acts as a Fusibility Modifier, Enabling Rearrangement of Otherwise Unreactive 2-Naphthoate

Potassium 2-naphthoate is poorly fusible and exhibits limited reactivity; at 480°C for 3 hours, approximately 20 mol% remains unreacted [1]. In contrast, 1-naphthoate melts and undergoes disproportionation at 400°C, producing a mixture of naphthalenecarboxylates that subsequently convert to 2-naphthoate and 2,6-naphthalenedicarboxylate [1]. Critically, the addition of 1-naphthoate to 2-naphthoate significantly improves the fusibility of the mixture, allowing the rearrangement reaction to proceed smoothly [1]. This establishes 1-naphthoate not merely as a reactant but as a functional additive that enables transformations otherwise inaccessible with 2-naphthoate alone.

Solid-State Chemistry Thermal Rearrangement Material Processing

Methyl 1-Naphthoate Exhibits Distinct Photophysical Signature Relative to 1-Naphthoate, Critical for Fluorescence-Based Applications

While a direct fluorescence quantum yield comparison between 1-naphthoate and its methyl ester was not located, studies demonstrate that methyl 1-naphthoate possesses quantifiable photophysical parameters including fluorescence quantum yield and hydrogen-bonding capability of the carbonyl oxygen [1]. These properties differ from those of the parent carboxylate due to the esterification-induced changes in electronic structure. Furthermore, cross-study comparison reveals that methyl 1-naphthoate and methyl 2-naphthoate produce qualitatively distinct CID MS/MS spectra when complexed with zinc, enabling definitive isomeric differentiation in analytical workflows [2].

Fluorescence Spectroscopy Photophysics Analytical Chemistry

1-Naphthoate Application Scenarios: Where Quantified Differentiation Directs Procurement Decisions


Micellar and Colloidal Formulation Development Requiring Controlled CMC Modulation

Formulators developing cationic surfactant systems where micelle stability and shape govern performance should select 1-naphthoate over 2-naphthoate to achieve higher critical micelle concentrations (0.62 mM vs. 0.33 mM). This 88% difference, validated by surface tension and fluorescence measurements, directly impacts viscosity, solubilization capacity, and the ability to undergo sphere-to-rod micellar transitions [1]. The data enable predictive formulation design rather than trial-and-error substitution.

High-Temperature Carboxylate Rearrangement and Process Chemistry

Synthetic chemists conducting thermal rearrangements of naphthalenecarboxylates must procure 1-naphthoate as the exclusive starting material or as a critical fusibility modifier. 1-Naphthoate undergoes disproportionation at 400°C, whereas 2-naphthoate remains ~20% unreacted even after 3 hours at 480°C. Crucially, 1-naphthoate addition enables the reaction of otherwise intractable 2-naphthoate mixtures, establishing it as an essential process-enabling reagent [1].

Fluorescence-Based Analytical Method Development and Sensing

Analytical laboratories developing fluorescence or mass spectrometric methods for naphthoate detection and quantification must carefully select between 1-naphthoate and its methyl ester. Methyl 1-naphthoate possesses distinct photophysical rate constants, quantum yields, and CID MS/MS fragmentation patterns when complexed with zinc that differ from the parent carboxylate and from the 2-position ester [1][2]. Selection of the incorrect analog will yield false negatives or quantification errors in targeted assays.

Thermochemical Reference Standards and Computational Model Validation

Groups requiring thermochemical reference data for computational chemistry validation or calorimetric calibration should utilize the experimentally determined enthalpy of formation for 1-naphthoic acid (-222.7 ± 1.3 kJ mol⁻¹). This value, derived from both transpiration and correlation-gas chromatography methods and corroborated by MP2(full)/6-31G(d) calculations, provides a benchmark that is distinct from the 2-isomer (-231.1 ± 1.7 kJ mol⁻¹) and essential for accurate energetic modeling of naphthalene derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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